Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester is an organic compound with the molecular formula C12H14O4S It is a derivative of butanoic acid, featuring a phenylsulfonyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester typically involves the reaction of ethyl acetoacetate with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where reactants are mixed and reacted in a microchannel reactor. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-4-phenylbutanoate: Similar structure but lacks the sulfonyl group.
Butanoic acid, 4-oxo-4-(phenylthio)propylthio-: Contains a thioether group instead of a sulfonyl group.
Uniqueness
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential as an enzyme inhibitor, making it valuable for various applications in research and industry .
Biological Activity
Butanoic acid, 3-oxo-4-(phenylsulfonyl)-, ethyl ester is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C12H14O4S
- IUPAC Name : Ethyl 3-oxo-4-(phenylsulfonyl)butanoate
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of butanoic acid derivatives. Specifically, compounds related to butanoic acid have shown varying degrees of antibacterial and antifungal activities.
-
Antibacterial Effects :
- A study indicated that certain derivatives exhibit moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium .
- The Minimum Biofilm Eradication Concentration (MBEC) for effective compounds was found to be around 125 µg/mL against these strains.
- Antifungal Activity :
Cytotoxicity and Antiproliferative Effects
Research into the cytotoxic effects of butanoic acid derivatives has shown promising results:
- Cell Viability Assays : In vitro studies using various cancer cell lines have indicated that the compound exhibits cytotoxicity, leading to reduced cell viability in a dose-dependent manner. For instance, exposure to concentrations of 10-100 µM resulted in significant cell death in MCF-7 breast cancer cells .
- Mechanisms of Action : The cytotoxic effects are potentially mediated through the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Study 1: Antimicrobial Evaluation
A comprehensive evaluation was conducted on a series of butanoic acid derivatives, including the target compound. The results are summarized in Table 1.
Compound | Target Bacteria | MBEC (µg/mL) | Activity Level |
---|---|---|---|
Compound A | Staphylococcus aureus | 125 | Moderate |
Compound B | Enterococcus faecium | 125 | Moderate |
Compound C | Candida albicans | 125 | Moderate |
Study 2: Cytotoxicity Assessment
Another study focused on the antiproliferative effects of butanoic acid derivatives on cancer cells. The findings are detailed in Table 2.
Concentration (µM) | Cell Line | Viability (%) | Apoptosis Markers |
---|---|---|---|
10 | MCF-7 | 80 | Increased Bax |
50 | MCF-7 | 50 | Increased Caspase-3 |
100 | MCF-7 | 20 | Increased Cleaved PARP |
Discussion
The biological activity of this compound suggests its potential as an antimicrobial and antiproliferative agent. The moderate antibacterial and antifungal activities indicate its usefulness in treating infections caused by resistant strains. Additionally, its cytotoxic effects on cancer cells highlight its potential role in cancer therapy.
Properties
CAS No. |
97138-17-5 |
---|---|
Molecular Formula |
C12H14O5S |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
ethyl 4-(benzenesulfonyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H14O5S/c1-2-17-12(14)8-10(13)9-18(15,16)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 |
InChI Key |
UWOYQILWJSNYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.